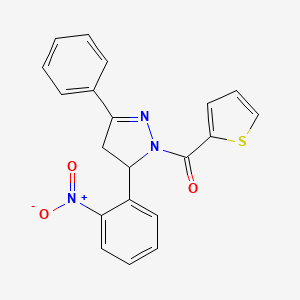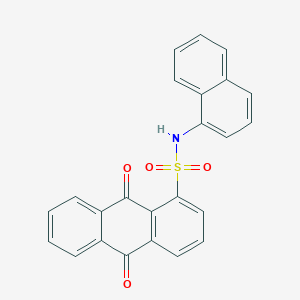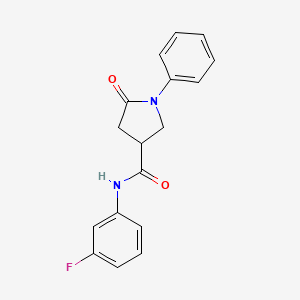
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, also known as NITD-008, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole works by inhibiting the activity of the viral RdRp enzyme, which is essential for viral replication. Specifically, this compound binds to a conserved pocket on the RdRp enzyme, blocking the formation of the RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo studies. The compound is metabolized by the liver and excreted through the urine. In animal studies, this compound has been shown to have antiviral activity against dengue fever and Ebola virus.
实验室实验的优点和局限性
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its low toxicity and specificity for viral RdRp enzymes. However, the compound has low solubility in water, which can make it difficult to work with in some experiments. Additionally, the synthesis method for this compound is complex and yields are relatively low, which can limit its availability for research purposes.
未来方向
There are several potential future directions for research on 5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of analogs of this compound with improved solubility and potency. Another area of interest is the investigation of this compound's potential for use in combination therapies with other antiviral drugs. Additionally, this compound could be studied for its potential therapeutic applications in other viral diseases beyond dengue fever, Zika virus, and Ebola virus.
In conclusion, this compound is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of infectious diseases. Its mechanism of action, low toxicity, and specificity for viral RdRp enzymes make it an attractive target for research. While there are limitations to working with this compound, future directions for research could lead to the development of more effective antiviral therapies.
合成方法
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with 2-thiophenecarboxylic acid, followed by cyclization with phenylhydrazine and subsequent reduction with sodium borohydride. The yield of this compound from this process is reported to be around 30-40%.
科学研究应用
5-(2-nitrophenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic applications, particularly in the treatment of infectious diseases such as dengue fever, Zika virus, and Ebola virus. In vitro studies have shown that this compound can inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase (RdRp) enzyme. This compound has also been shown to be effective against other RNA viruses such as hepatitis C virus and West Nile virus.
属性
IUPAC Name |
[3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20(19-11-6-12-27-19)22-18(15-9-4-5-10-17(15)23(25)26)13-16(21-22)14-7-2-1-3-8-14/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZTPPSODKXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CS3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)


![N-[4-(4-methyl-1-piperazinyl)benzyl]-2-furamide](/img/structure/B5149624.png)
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![2-(4-{6-fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]quinolin-2-yl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5149646.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)
